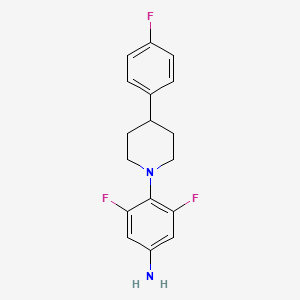

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline. The Chemical Abstracts Service has assigned registry number 1332356-31-6 to this compound, establishing its unique chemical identity within the global chemical database. Alternative systematic names include 3,5-difluoro-4-[4-(4-fluorophenyl)-1-piperidinyl]benzenamine and 3,5-difluoro-4-(4-(4-fluorophenyl)-1-piperidinyl)benzenamine, which reflect different approaches to naming the complex substitution pattern.

The European Community number 807-119-4 provides additional regulatory identification for commercial and research applications. The compound appears in various chemical databases under multiple systematic names, reflecting the complexity of nomenclature for multiply-substituted aromatic systems. The Simplified Molecular Input Line Entry System representation NC1=CC(F)=C(N2CCC(C3=CC=C(F)C=C3)CC2)C(F)=C1 provides a standardized format for computational chemistry applications. Database entries consistently identify the compound through its distinctive structural features, including the 3,5-difluoro substitution pattern on the aniline ring and the 4-fluorophenyl-substituted piperidine linkage.

Molecular Architecture: Analysis of Fluorine Substituents and Piperidine Moieties

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The molecular formula C₁₇H₁₇F₃N₂ indicates the presence of three fluorine atoms strategically distributed across the molecular framework, with a calculated molecular weight of 306.33 grams per mole. The central structural feature consists of an aniline ring system bearing two fluorine substituents at the 3 and 5 positions, creating a symmetrical substitution pattern that significantly influences the electronic properties of the aromatic system.

The piperidine moiety functions as a crucial linker between the aniline core and the terminal fluorophenyl group, occupying the 4-position of the aniline ring through a nitrogen-carbon bond. This six-membered saturated heterocycle adopts chair conformations that allow for rotational flexibility around the nitrogen-carbon bonds, contributing to the compound's conformational diversity. The 4-fluorophenyl substituent on the piperidine ring introduces additional aromatic character and extends the molecular framework through a carbon-carbon bond at the 4-position of the piperidine ring.

| Structural Component | Position | Substitution Pattern | Electronic Effect |

|---|---|---|---|

| Aniline Ring | Core | 3,5-Difluoro | Electron-withdrawing |

| Piperidine Ring | 4-Position of aniline | N-linked | Conformationally flexible |

| Fluorophenyl Group | 4-Position of piperidine | C-linked | π-π stacking potential |

| Primary Amine | Aniline 1-position | Terminal | Nucleophilic character |

The fluorine substitution pattern creates significant electronic effects throughout the molecular structure. The two fluorine atoms on the aniline ring occupy meta positions relative to the amine group, creating a deactivating influence on the aromatic system while maintaining symmetry. The third fluorine atom on the terminal phenyl ring provides additional lipophilicity and metabolic stability. This triply fluorinated architecture represents a carefully designed balance between electronic effects and structural stability.

Crystallographic Data and Conformational Isomerism

The conformational analysis of this compound reveals complex rotational dynamics arising from multiple flexible bonds within the molecular framework. The piperidine ring adopts predominantly chair conformations, with the 4-fluorophenyl substituent preferentially occupying equatorial positions to minimize steric interactions. This conformational preference significantly influences the overall molecular geometry and affects intermolecular interactions in both solution and solid-state environments.

Three-dimensional conformational studies indicate that the compound exists as a mixture of rotamers in solution, with barriers to rotation around the nitrogen-carbon bonds connecting the piperidine moiety to both the aniline ring and the fluorophenyl substituent. The C₂-symmetric nature of related compounds in this structural class suggests that conformational interconversion occurs readily at ambient temperatures, contributing to the complex spectroscopic signatures observed in nuclear magnetic resonance studies.

Computational modeling studies have identified multiple low-energy conformations characterized by different orientations of the fluorophenyl group relative to the aniline plane. The preferred conformations minimize steric clashes between the fluorine substituents while maximizing favorable electronic interactions. Crystal packing arrangements would likely involve hydrogen bonding interactions through the primary amine group and potential π-π stacking between aromatic rings, though specific crystallographic parameters remain to be experimentally determined for this particular compound.

The conformational flexibility has important implications for biological activity, as different rotameric forms may exhibit varying degrees of target protein binding affinity. The multiple fluorine atoms contribute to conformational rigidity through their strong electronegativity and small size, which reduces conformational entropy while maintaining favorable pharmacological properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Spectroscopic characterization of this compound requires sophisticated analytical techniques to resolve the complex signals arising from its multi-ring architecture and conformational dynamics. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the proposed molecular structure, including distinct chemical shift regions for the aromatic protons, piperidine ring protons, and the primary amine functionality. The presence of three fluorine atoms introduces additional complexity through coupling interactions and chemical shift perturbations.

Mass spectrometric analysis consistently confirms the molecular ion peak corresponding to the calculated molecular weight of 306.33 daltons, with characteristic fragmentation patterns reflecting the loss of fluorine atoms and aromatic ring systems. High-resolution mass spectrometry provides precise mass measurements that support the assigned molecular formula and distinguish this compound from closely related structural analogs. The fragmentation pathways typically involve cleavage of the nitrogen-carbon bonds connecting the piperidine ring to the aromatic systems.

| Analytical Method | Key Observations | Structural Information |

|---|---|---|

| Nuclear Magnetic Resonance | Multiple aromatic signals | Confirms tri-substituted phenyl rings |

| Mass Spectrometry | Molecular ion at 306.33 | Validates molecular formula |

| Infrared Spectroscopy | Amine stretching vibrations | Primary amine confirmation |

| Ultraviolet-Visible | Extended conjugation | Aromatic chromophore characterization |

Infrared spectroscopy demonstrates characteristic absorption bands for the primary amine group, typically appearing as symmetric and asymmetric stretching vibrations in the 3300-3500 wavenumber region. The aromatic carbon-carbon stretching vibrations appear in the expected 1400-1600 wavenumber range, while carbon-fluorine stretching modes contribute additional diagnostic peaks. The overall infrared spectrum provides a fingerprint that distinguishes this compound from structural isomers and related analogs.

Ultraviolet-visible spectroscopy reveals extended conjugation effects arising from the interconnected aromatic systems, with absorption maxima reflecting the electronic transitions within the fluorinated aniline and fluorophenyl chromophores. The substitution pattern significantly influences the electronic absorption properties, with the electron-withdrawing fluorine atoms modulating the energy levels of the frontier molecular orbitals. These spectroscopic characteristics provide essential analytical benchmarks for compound identification and purity assessment in synthetic applications.

Properties

IUPAC Name |

3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2/c18-13-3-1-11(2-4-13)12-5-7-22(8-6-12)17-15(19)9-14(21)10-16(17)20/h1-4,9-10,12H,5-8,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFWNVBJEZXPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)F)C3=C(C=C(C=C3F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801184312 | |

| Record name | 3,5-Difluoro-4-[4-(4-fluorophenyl)-1-piperidinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332356-31-6 | |

| Record name | 3,5-Difluoro-4-[4-(4-fluorophenyl)-1-piperidinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332356-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-[4-(4-fluorophenyl)-1-piperidinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline, with the CAS number 1332356-31-6, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H17F3N2

- Molecular Weight : 306.33 g/mol

- IUPAC Name : 3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline

- SMILES Notation : Nc1cc(F)c(N2CCC(CC2)c3ccc(F)cc3)c(F)c1

The compound features a piperidine ring and multiple fluorine substituents, which may influence its interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its potential as an inhibitor in different biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and biofilms. The structure–activity relationship (SAR) studies highlight that modifications in the piperidine ring can enhance antibacterial efficacy.

Case Study: Antibacterial Activity

A study published in MDPI noted that compounds related to this structure demonstrated substantial activity against Staphylococcus aureus and Pseudomonas aeruginosa biofilms. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like linezolid .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3,5-Difluoro Compound | 5–10 | Bactericidal |

| Linezolid | 2–3 | Bactericidal |

Enzyme Inhibition

In silico studies have suggested that this compound could act as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Binding affinity studies indicate favorable interactions with key residues in the enzyme's active site .

Safety and Toxicology

The compound is classified with several hazard statements indicating potential respiratory irritation and skin sensitization. Safety data sheets recommend appropriate handling measures to mitigate exposure risks .

Scientific Research Applications

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline is a research compound with the molecular formula and a molecular weight of 306.32 g/mol. It is typically available with a purity of 95%.

The compound has potential as an inhibitor in various biochemical pathways. Derivatives of this compound have demonstrated antimicrobial properties, with effectiveness against bacterial strains and biofilms.

Antimicrobial Properties

Compounds with similar structures have shown effectiveness against various bacterial strains and biofilms. Modifications in the piperidine ring can enhance antibacterial efficacy. A study noted that compounds related to this structure demonstrated substantial activity against Staphylococcus aureus and Pseudomonas aeruginosa biofilms. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like linezolid.

Case Study: Antibacterial Activity

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3,5-Difluoro Compound | 5–10 | Bactericidal |

| Linezolid | 2–3 | Bactericidal |

Enzyme Inhibition

In silico studies have suggested that this compound could act as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Binding affinity studies indicate favorable interactions with key residues in the enzyme's active site.

Pharmaceutical Intermediate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to related aniline derivatives with piperidine, morpholine, or other heterocyclic substituents (Table 1). Key differences in bioactivity, synthesis, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline and Analogues

Key Findings

Fluorination Impact: The 3,5-difluoro pattern in the target compound increases electronegativity and membrane permeability compared to mono-fluorinated analogs (e.g., 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline) . Fluorine atoms reduce oxidative metabolism, enhancing plasma half-life in vivo .

Heterocyclic Ring Modifications :

- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring provides greater conformational flexibility than pyrrolidine, influencing target binding kinetics. For example, the piperidine moiety in 1332356-31-6 allows optimal spatial arrangement for HCV NS5A inhibition .

- Morpholine Integration : Morpholine-substituted analogs (e.g., 867291-42-7) exhibit higher aqueous solubility due to morpholine’s polarity but lower bioavailability in lipid-rich tissues .

Synthetic Complexity :

- The target compound requires multi-step synthesis involving Buchwald-Hartwig amination to couple the piperidine and aniline moieties, whereas triazine-based derivatives (e.g., ) employ nucleophilic aromatic substitution for triazine ring formation.

Crystallographic Validation :

- Structural confirmation of 1332356-31-6 and analogs relies on SHELX refinement tools, which resolve challenges like ring puckering in piperidine (Cremer-Pople parameters ) and validate hydrogen-bonding networks critical for stability .

Preparation Methods

Starting Materials and Key Intermediates

- 3,5-Difluoro-4-nitroaniline or derivatives: The aniline core with fluorine substituents is often introduced early in the synthesis. Nitro groups are typically used as precursors to amines via reduction.

- 4-(4-fluorophenyl)piperidine: This amine component is prepared or procured separately and serves as the nucleophile for substitution on the aniline ring.

General Synthetic Route

Nucleophilic Aromatic Substitution (SNAr):

The reaction of a halogenated or nitro-substituted fluorinated aromatic compound with 4-(4-fluorophenyl)piperidine under controlled conditions leads to substitution at the 4-position of the aniline ring. The presence of fluorines at 3 and 5 positions activates the aromatic ring towards nucleophilic attack.Reduction of Nitro Group to Aniline:

If the starting material contains a nitro group, catalytic hydrogenation or chemical reduction (e.g., using iron powder and acid or tin chloride) is performed to convert the nitro group to the corresponding aniline.Purification and Isolation:

The final compound is purified by recrystallization or chromatographic techniques to obtain the pure this compound.

Detailed Synthetic Example (Hypothetical Based on Known Chemistry)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | SNAr substitution | 3,5-Difluoro-4-nitrofluorobenzene + 4-(4-fluorophenyl)piperidine, base (e.g., K2CO3), solvent (e.g., DMF), 80-120°C | Formation of 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)nitrobenzene |

| 2 | Nitro reduction | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl) | Conversion to this compound |

| 3 | Purification | Recrystallization from suitable solvent or chromatography | Pure target compound obtained |

Research Findings and Notes on Preparation

- Selective Fluorination: The presence of fluorine atoms at 3 and 5 positions enhances the reactivity of the aromatic ring towards nucleophilic substitution, facilitating the introduction of the piperidinyl group at position 4.

- Amination Efficiency: The use of 4-(4-fluorophenyl)piperidine as a nucleophile is critical; its preparation or procurement impacts the overall yield and purity.

- Reduction Conditions: Catalytic hydrogenation is preferred for clean conversion of nitro to amine, minimizing side products. Chemical reductions are alternatives but may require careful work-up to remove metal residues.

- Purity and Crystallinity: The compound can exist in crystalline form, and its purity is often confirmed by X-ray powder diffraction and other analytical methods.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3,5-Difluoro-4-nitrofluorobenzene, 4-(4-fluorophenyl)piperidine |

| Key reaction type | Nucleophilic aromatic substitution (SNAr) |

| Reduction method | Catalytic hydrogenation (Pd/C, H2) or chemical |

| Solvents | DMF, ethanol, or other polar aprotic solvents |

| Temperature range | 80–120°C for substitution; room temperature to mild heating for reduction |

| Purification | Recrystallization, chromatography |

| Expected yield | Variable, typically moderate to high depending on conditions |

Q & A

Q. Methodological Answer :

- H/F NMR : Confirm substitution patterns (e.g., 3,5-difluoro vs. 2,6-difluoro) via coupling constants and integration ratios .

- LC-MS : Verify molecular ion peaks (e.g., [M+H] at m/z 337.1) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Q. Methodological Answer :

- Use Cremer-Pople parameters to quantify piperidine ring puckering (e.g., chair vs. boat conformations) .

- Analyze hydrogen-bonding motifs via graph set analysis (e.g., Etter’s rules) to identify donor-acceptor interactions .

- Refine disordered regions in X-ray structures using TWINABS in SHELXL for twinned crystals .

Basic: What is the biological relevance of this compound in drug discovery?

Methodological Answer :

The aniline moiety acts as a key pharmacophore in prodrug systems (e.g., Pibrentasvir, an HCV NS5A inhibitor). It enables:

- Targeted cytotoxicity : Activation by enzymes like carboxypeptidase G2 (CPG2) releases nitrogen mustards in cancer cells .

- Structure-activity relationship (SAR) : Fluorine atoms enhance metabolic stability and binding affinity .

Advanced: How do structural modifications impact cytotoxicity in GDEPT systems?

Q. Methodological Answer :

- Aniline vs. phenol mustards : Aniline derivatives (e.g., compound 4a-d in ) exhibit >227-fold cytotoxicity differentials in CPG2-expressing cells vs. phenol analogs (<19-fold).

- Substituent effects : Electron-withdrawing groups (e.g., -CF) increase electrophilicity, enhancing DNA alkylation efficiency.

Basic: How can hydrogen-bonding patterns influence crystallization?

Q. Methodological Answer :

- Primary interactions : N–H···O/F bonds dominate, forming chains (C(4) motifs) or rings (R_2$$^2(8)) .

- Solvent selection : Polar solvents (e.g., ethanol) promote H-bond networks, while toluene yields less ordered crystals.

Advanced: What computational tools predict intermolecular interactions in crystal structures?

Q. Methodological Answer :

- Hirshfeld surface analysis : Visualize close contacts (e.g., F···H interactions) using CrystalExplorer.

- MERCURY : Generate packing diagrams and quantify π-π stacking distances (<3.8 Å for fluorophenyl groups) .

Basic: How is purity assessed, and what impurities are common?

Q. Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect dehalogenated byproducts.

- ICP-MS : Quantify residual Pd (<10 ppm) from catalytic steps .

Advanced: What strategies mitigate Pd contamination in final products?

Q. Methodological Answer :

- Scavengers : Treat reaction mixtures with SiliaMetS® thiol to adsorb Pd nanoparticles.

- Crystallization : Recrystallize from ethyl acetate/hexane to exclude metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.